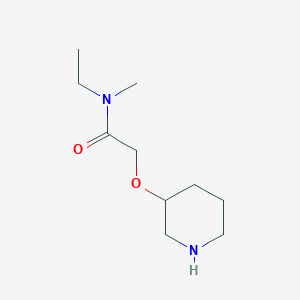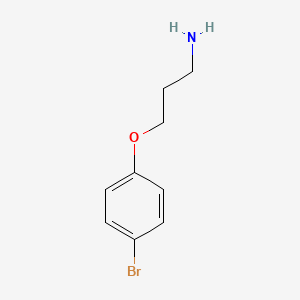
2-Chloro-3-(4-cyanobenzoyl)pyridine
Vue d'ensemble
Description
“2-Chloro-3-(4-cyanobenzoyl)pyridine” is an organic compound with the molecular formula C13H7ClN2O . It has a molecular weight of 242.66 . The IUPAC name for this compound is 4-[(2-chloro-3-pyridinyl)carbonyl]benzonitrile .
Molecular Structure Analysis
The InChI code for “2-Chloro-3-(4-cyanobenzoyl)pyridine” is 1S/C13H7ClN2O/c14-13-11(2-1-7-16-13)12(17)10-5-3-9(8-15)4-6-10/h1-7H . This code provides a standard way to encode the compound’s molecular structure.Applications De Recherche Scientifique
Photophysical Properties and Metal Complexes
Cyclopalladated complexes of 4-aryl-2,1,3-benzothiadiazoles, which can be related to the structural and functional aspects of 2-Chloro-3-(4-cyanobenzoyl)pyridine, show promising photophysical properties. These complexes exhibit intense absorption and fluorescence in solution at room temperature, suggesting their potential in the development of new photoluminescent materials (Mancilha et al., 2011).
Supramolecular Chemistry and Halogen Bonding
The study of molecular salts/cocrystals of 2-Chloro-4-nitrobenzoic acid with pyridyl and benzoic acid derivatives, closely related to the chemistry of 2-Chloro-3-(4-cyanobenzoyl)pyridine, demonstrates the significance of halogen bonds in supramolecular assembly. This research highlights the role of halogen bonding in crystal engineering and the design of molecular materials with tailored properties (Oruganti et al., 2017).
Fluorescent Probes for Mercury Ion Detection
The synthesis of imidazo[1,2-a]pyridine derivatives through the reaction of β-lactam carbenes with 2-pyridyl isonitriles has been explored. One of the synthesized compounds showed efficiency as a fluorescent probe for mercury ions, indicating the potential application of similar compounds, such as 2-Chloro-3-(4-cyanobenzoyl)pyridine, in environmental monitoring and sensing technologies (Shao et al., 2011).
Photoluminescent Eu(III) and Tb(III) Complexes
Tetrazole-2-pyridine-1-oxide derivatives, prepared from 2-cyanopyridine, form photoluminescent complexes with Eu(III) and Tb(III). These complexes exhibit high quantum yields in solution, suggesting the utility of structurally related compounds in the development of luminescent materials for various technological applications (Pietraszkiewicz et al., 2012).
Liquid Crystal Materials
Compounds based on pyridine coupled mono and bisbenzimidazoles, which share functional similarities with 2-Chloro-3-(4-cyanobenzoyl)pyridine, have been synthesized and found to act as supramolecular gelators. These materials demonstrate selective metal ion sensing and ionic conductivity, indicating their potential use in the development of smart materials and sensors (Panja et al., 2018).
Propriétés
IUPAC Name |
4-(2-chloropyridine-3-carbonyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN2O/c14-13-11(2-1-7-16-13)12(17)10-5-3-9(8-15)4-6-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXQJPSYRHMEPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641781 | |
| Record name | 4-(2-Chloropyridine-3-carbonyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
890100-45-5 | |
| Record name | 4-(2-Chloropyridine-3-carbonyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-iodo-6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1614061.png)


![4-Methyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine-7-sulfonyl chloride](/img/structure/B1614068.png)







